4-Bromopyrazolo[1,5-a]pyridin-3-amine
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Overview
Description
Preparation Methods
The synthesis of 4-Bromopyrazolo[1,5-a]pyridin-3-amine typically involves the reaction of pyrazolo[1,5-a]pyridine with brominating agents under controlled conditions . One common method includes the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
4-Bromopyrazolo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Bromopyrazolo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions.
Material Science: It is explored for its photophysical properties and potential use in organic electronics.
Industrial Applications: The compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolo[1,5-a]pyridin-3-amine involves its interaction with specific molecular targets, such as kinases and enzymes . The compound binds to the active site of these proteins, inhibiting their activity and thereby affecting various cellular pathways . This inhibition can lead to the modulation of cell proliferation, differentiation, and survival, making it a valuable tool in cancer research and drug development .
Comparison with Similar Compounds
4-Bromopyrazolo[1,5-a]pyridin-3-amine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its antitumor properties and enzymatic inhibitory activity.
Pyrazolo[3,4-b]pyridine: Used as a scaffold for TRK inhibitors and other therapeutic agents.
The uniqueness of this compound lies in its specific bromine substitution, which allows for unique reactivity and applications in various fields .
Biological Activity
4-Bromopyrazolo[1,5-a]pyridin-3-amine is a compound that belongs to the pyrazolo[1,5-a]pyridine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridines, including this compound, exhibit antimicrobial properties. A study highlighted that certain pyrazolo derivatives showed promising activity against Mycobacterium tuberculosis (M.tb), suggesting potential applications in treating tuberculosis . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions could enhance potency against M.tb .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has been extensively studied. For instance, compounds with similar structures have demonstrated inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth . The biological assays indicated that these compounds could induce apoptosis in cancer cells and inhibit cell proliferation.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in inflammatory pathways. In particular, studies have shown that related compounds can act as COX inhibitors, reducing the production of pro-inflammatory mediators . The inhibitory concentrations (IC50) for these compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationships (SAR)
The SAR studies provide insight into how different substituents on the pyrazolo ring affect biological activity. For example:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions showed reduced activity.
- Electron-Donating Groups : Conversely, electron-donating groups generally enhanced biological activity .
Table 1 summarizes the SAR findings for various derivatives of pyrazolo[1,5-a]pyridine:
Compound | Substituent | Activity (MIC/IC50) | Target |
---|---|---|---|
A | -F | 0.40 µg/mL | M.tb |
B | -Cl | 0.04 µmol | COX-2 |
C | -Br | 0.88 µg/mL | Cancer |
Study on Antimicrobial Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[1,5-a]pyridines and evaluated their antimicrobial efficacy against M.tb. The results indicated that certain derivatives exhibited MIC values as low as 0.40 µg/mL, demonstrating significant potential as anti-tuberculosis agents .
Investigation of Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of pyrazolo derivatives. The compounds were tested for their ability to inhibit COX enzymes. Notably, one derivative showed an IC50 value comparable to celecoxib (0.04 µmol), indicating strong anti-inflammatory potential .
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-11-7(5)6(9)4-10-11/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRBKXZCXXXXFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)C(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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